molecular formula C20H22FNO3 B1501830 tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate CAS No. 1017781-73-5

tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate

Cat. No.: B1501830
CAS No.: 1017781-73-5
M. Wt: 343.4 g/mol
InChI Key: GQUPELKSNJLPTJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate typically involves multiple steps, starting with the preparation of the core benzylcarbamate structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl alcohol, 4-fluorophenylacetyl chloride, and benzylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and minimize by-products, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound may be used as an intermediate in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • Tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate

  • Tert-Butyl 3-(2-(3-fluorophenyl)acetyl)benzylcarbamate

  • Tert-Butyl 3-(2-(2-fluorophenyl)acetyl)benzylcarbamate

Uniqueness: Tert-Butyl 3-(2-(4-fluorophenyl)acetyl)benzylcarbamate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This arrangement may provide advantages in certain applications over similar compounds.

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Properties

IUPAC Name

tert-butyl N-[[3-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-5-4-6-16(11-15)18(23)12-14-7-9-17(21)10-8-14/h4-11H,12-13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUPELKSNJLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695766
Record name tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-73-5
Record name tert-Butyl ({3-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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